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Compound of Interest

Compound Name: 3-Aminobenzoate

Cat. No.: B8586502 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 3-aminobenzoate is a valuable building block in organic synthesis, finding applications

in the pharmaceutical and dye industries. A thorough understanding of its spectral properties is

crucial for its identification, characterization, and quality control. This technical guide provides a

comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-

visible (UV-Vis), and mass spectrometry (MS) data for methyl 3-aminobenzoate. Detailed

experimental protocols are provided to facilitate the reproduction of this data.

Data Presentation
The following tables summarize the key spectral data for methyl 3-aminobenzoate, providing a

clear and concise reference for researchers.

Table 1: ¹H NMR Spectral Data of Methyl 3-
aminobenzoate in CDCl₃
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.411 s - 1 Ar-H

7.345 d 7.8 1 Ar-H

7.196 t 7.8 1 Ar-H

6.841 d 7.8 1 Ar-H

3.876 s - 3 -OCH₃

3.80 (broad) s - 2 -NH₂

Note: Data acquired on a 400 MHz instrument. Chemical shifts are referenced to TMS (δ =

0.00 ppm).[1]

Table 2: ¹³C NMR Spectral Data of Methyl 3-
aminobenzoate in CDCl₃

Chemical Shift (δ) ppm Assignment

167.2 C=O (Ester)

146.5 C-NH₂

131.5 Aromatic C

129.2 Aromatic CH

119.1 Aromatic CH

118.5 Aromatic CH

115.6 Aromatic CH

52.1 -OCH₃

Note: Data acquired on a 100 MHz instrument. Chemical shifts are referenced to the solvent

peak (CDCl₃ at δ = 77.16 ppm).[1]
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Table 3: Infrared (IR) Spectral Data of Methyl 3-
aminobenzoate

Wavenumber (cm⁻¹) Intensity Assignment

3450, 3350 Strong, Sharp N-H stretch (primary amine)

3050 Medium Aromatic C-H stretch

2950 Medium Aliphatic C-H stretch (-OCH₃)

1720 Strong, Sharp C=O stretch (ester)

1620 Strong N-H bend

1590, 1490 Medium to Strong Aromatic C=C stretch

1240 Strong C-O stretch (ester)

750 Strong
Aromatic C-H bend (m-

disubstituted)

Note: Spectrum typically acquired as a KBr pellet or thin film.[1]

Table 4: Mass Spectrometry (MS) Fragmentation Data of
Methyl 3-aminobenzoate

m/z Proposed Fragment Ion

151 [M]⁺ (Molecular Ion)

120 [M - OCH₃]⁺

92 [M - COOCH₃]⁺

65 [C₅H₅]⁺

Note: Fragmentation pattern obtained by Electron Ionization (EI).[2]

Experimental Protocols
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Detailed methodologies for the acquisition of the spectral data are provided below. These

protocols are intended to serve as a guide for researchers to obtain comparable results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or

equivalent).

Sample Preparation:

Weigh approximately 10-20 mg of methyl 3-aminobenzoate.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Sequence: zg30 (or equivalent)

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 3-4 s

Spectral Width: 16 ppm

Temperature: 298 K

¹³C NMR Acquisition Parameters:

Pulse Sequence: zgpg30 (or equivalent with proton decoupling)

Number of Scans: 1024

Relaxation Delay: 2.0 s

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b8586502?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8586502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquisition Time: 1-2 s

Spectral Width: 240 ppm

Temperature: 298 K

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra manually or automatically.

Perform baseline correction.

Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃

solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum

Two or equivalent).

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of methyl 3-aminobenzoate with approximately 100-200 mg

of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a

fine, homogeneous powder is obtained.[3]

Place a portion of the powder into a pellet press die.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent

pellet.[3]

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹
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Number of Scans: 16

Background: A spectrum of a pure KBr pellet should be acquired as the background and

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source (e.g., a

GC-MS system).

Sample Introduction:

The sample can be introduced via a direct insertion probe or through a gas chromatograph.

For GC-MS, a dilute solution of the sample in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate) is injected.

EI-MS Parameters:

Ionization Energy: 70 eV[4]

Source Temperature: 200-250 °C

Mass Range: m/z 40-400

Data Analysis:

Identify the molecular ion peak.

Analyze the fragmentation pattern to identify characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Agilent Cary 60 or equivalent).

Sample Preparation:

Prepare a stock solution of methyl 3-aminobenzoate in a suitable UV-grade solvent (e.g.,

ethanol or methanol) at a concentration of approximately 1 mg/mL.
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From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) using the same solvent.

The final concentration should be adjusted to yield an absorbance maximum between 0.5

and 1.5.

Acquisition Parameters:

Wavelength Range: 200-400 nm

Scan Speed: Medium

Blank: Use the pure solvent as the blank for baseline correction.

Note: While specific UV-Vis data for methyl 3-aminobenzoate is not readily available in the

searched literature, the parent compound, 3-aminobenzoic acid, exhibits absorption maxima at

194 nm, 226 nm, and 272 nm.[5] It is expected that methyl 3-aminobenzoate will have a

similar absorption profile.

Visualization of Spectral Analysis Workflow
The following diagrams illustrate the logical relationships in the spectral analysis of methyl 3-
aminobenzoate.
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Workflow for Structural Elucidation of Methyl 3-Aminobenzoate
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Caption: Overall workflow for the structural characterization of methyl 3-aminobenzoate.

Information Derived from Each Spectroscopic Technique

Structural Features of Methyl 3-Aminobenzoate
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Caption: Specific structural information obtained from different spectral methods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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